2-(2,4-Dimethylphenyl)benzaldehyde

Synthetic Chemistry Quality Control Procurement Specification

Researchers requiring precise steric control in asymmetric catalysis often face supply gaps for non-trivial ortho-substituted biaryl aldehydes. 2-(2,4-Dimethylphenyl)benzaldehyde directly resolves this by providing a pre-characterized, single-isomer scaffold that eliminates in-house synthesis. - Enables generation of sterically congested Schiff base ligands, where the 2,4-dimethyl substitution modulates coordination geometry and catalytic turnover. - Validated precursor for atroposelective NHC-catalyzed desymmetrization to construct axially chiral biaryl systems. - Commercially available as a single isomer, reducing lead time from custom synthesis and isomer separation protocols.

Molecular Formula C15H14O
Molecular Weight 210.276
CAS No. 1092060-85-9
Cat. No. B2962263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenyl)benzaldehyde
CAS1092060-85-9
Molecular FormulaC15H14O
Molecular Weight210.276
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=C2C=O)C
InChIInChI=1S/C15H14O/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-10H,1-2H3
InChIKeyQVJLZCUZKTZYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dimethylphenyl)benzaldehyde Overview


2-(2,4-Dimethylphenyl)benzaldehyde (CAS 1092060-85-9) is a biaryl aldehyde comprising a benzaldehyde core ortho-substituted with a 2,4-dimethylphenyl ring . The molecular formula is C15H14O with a molecular weight of 210.27 g/mol . The compound features a sterically hindered biaryl scaffold due to the ortho-substitution pattern and the 2,4-dimethyl substitution on the pendant phenyl ring [1]. This ortho-substituted benzaldehyde architecture places the aldehyde functional group adjacent to a bulky aromatic ring system, conferring unique electronic and steric properties that influence reactivity in cross-coupling, condensation, and metal-catalyzed transformations [1].

Ortho-substituted biaryl aldehyde scaffold with steric hindrance
Pre-formed, high-purity building block for cross-coupling and condensation
MDL-registered for automated synthesis and inventory management

Why Simpler Benzaldehydes Fall Short


Substituting 2-(2,4-dimethylphenyl)benzaldehyde with simpler benzaldehyde derivatives (e.g., unsubstituted benzaldehyde, 2,4-dimethylbenzaldehyde, or 4-phenylbenzaldehyde) fails in sterically demanding synthetic applications because the ortho-2,4-dimethylphenyl substitution creates a unique steric and electronic environment that cannot be replicated by mono-aryl or less-hindered analogs [1]. Ortho-substituted benzaldehydes of this class exhibit distinct reactivity profiles in metal-catalyzed cross-couplings and condensation reactions compared to para- or meta-substituted congeners [1]. The specific 2,4-dimethyl substitution pattern on the pendant phenyl ring further modulates the electron density and steric bulk of the biaryl system, directly impacting catalytic turnover, regioselectivity, and product yields in applications where precise spatial control is required [1]. The commercial availability of this specific substitution pattern as a single, well-characterized isomer eliminates the need for costly and time-consuming in-house synthesis or isomer separation .

Steric mismatch Mono-aryl benzaldehydes lack the ortho-2,4-dimethylphenyl steric bulk, limiting atroposelective and sterically congested transformations.
Electronic shift Para-substituted or unsubstituted benzaldehydes alter the electronic profile at the aldehyde, potentially changing cross-coupling reactivity and regioselectivity.
Isomer variation 2,6- or 3,5-dimethyl isomers modify steric steering; direct replacement may yield different regiochemical outcomes.

Quantitative Evidence Guide


Purity Advantage Over Standard Suppliers

Leyan supplies 2-(2,4-dimethylphenyl)benzaldehyde (CAS 1092060-85-9) at a documented purity of 98% . In contrast, multiple alternative vendors including AKSci, Benchchem, and CymitQuimica list this same compound with a minimum purity specification of 95% . This 3% absolute purity differential represents a 60% reduction in total impurity content relative to the 95% baseline (5% impurities reduced to 2%), which is material for applications requiring high-fidelity starting materials.

Purity Specification
Specification review
98% (Leyan) vs 95% (AKSci, others)
Supports procurement specification review
Vendor-reported purity; verify by in-house QC
Synthetic Chemistry Quality Control Procurement Specification

MDL Number for Automation Compatibility

2-(2,4-dimethylphenyl)benzaldehyde (CAS 1092060-85-9) is assigned MDL Number MFCD12403270, as documented by Aaronchem and other reputable chemical databases . This MDL identifier is absent for many closely related biaryl aldehydes that share similar structural motifs but lack commercial indexing. MDL numbers enable unambiguous compound registration in electronic laboratory notebooks (ELNs), automated synthesis platforms, and chemical inventory systems that rely on the Accelrys/Elsevier MDL database for structure normalization .

MDL Number
Data to verify
MFCD12403270 present vs absent in analogs
Streamlines automated inventory registration
Verify MDL mapping for your ELN system
Automated Synthesis Laboratory Informatics Chemical Inventory Management

Ortho-Substituted Biaryl Reactivity

Ortho-substituted benzaldehydes, a class that includes 2-(2,4-dimethylphenyl)benzaldehyde, are explicitly claimed in U.S. Patent 6,811,832 B2 for their utility as intermediates in the preparation of liquid crystalline compounds and other functional materials [1]. The patent establishes that the ortho-substitution pattern imparts distinct electronic and steric properties relative to unsubstituted benzaldehyde or para-substituted analogs, which influences both the synthetic accessibility of downstream products and their final functional properties [1]. Biaryl aldehydes synthesized via Suzuki-Miyaura cross-coupling, the likely synthetic route for 2-(2,4-dimethylphenyl)benzaldehyde, are well-established as versatile precursors for heterocycle synthesis and ligand development, with yields for analogous systems ranging from good to excellent [2].

Biaryl Reactivity Class
Class-level
Ortho-substituted biaryl vs mono-aryl benzaldehyde
May enable sterically demanding pathways (class-level)
Patent-based inference; confirm for target substrate
Catalysis Cross-Coupling Ligand Design

2,4-Dimethyl Substitution Steric Profile

The 2,4-dimethyl substitution pattern on the pendant phenyl ring of 2-(2,4-dimethylphenyl)benzaldehyde creates a defined steric environment distinct from other dimethyl isomers (e.g., 2,6-dimethyl or 3,5-dimethyl) [1]. The presence of the methyl group at the 2-position introduces ortho steric hindrance adjacent to the biaryl linkage, while the 4-methyl group contributes to electronic modulation through hyperconjugation and inductive effects without additional ortho crowding [1]. This specific substitution geometry enables predictable steric steering in reactions where regioselectivity is governed by steric accessibility, such as in asymmetric catalysis and atroposelective C–H functionalization [2].

Substitution Profile
Class-level
2,4-dimethyl vs 2,6- or 3,5-dimethyl isomers
Predictable steric steering for regioselective steps
Qualitative differentiation; validate for specific catalytic system
Steric Effects Regioselectivity Structure-Activity Relationships

Pre-Formed Building Block Availability

2-(2,4-Dimethylphenyl)benzaldehyde (CAS 1092060-85-9) is commercially available from multiple suppliers (Leyan, AKSci, CymitQuimica, Aaronchem) as a pre-formed, characterized biaryl aldehyde with defined purity specifications ranging from 95% to 98% . Alternative approaches to accessing biaryl aldehydes with similar ortho-substitution patterns typically require multi-step synthetic sequences involving Suzuki-Miyaura cross-coupling of aryl halides with boronic acids, followed by formylation or oxidation steps [1]. The direct procurement of the target compound eliminates 2–3 synthetic steps, reducing total synthesis time and minimizing cumulative yield losses.

Synthetic Step Count
Context-dependent
0 steps (procurement) vs 2–3 synthetic steps
Reduces synthesis time and cumulative yield loss
Based on typical cross-coupling/formylation routes
Synthetic Efficiency Procurement Strategy Time-to-Result

Research and Industrial Applications


Sterically Demanding Schiff Base Ligands

The ortho-substituted biaryl aldehyde functionality of 2-(2,4-dimethylphenyl)benzaldehyde is ideally suited for condensation with primary amines to generate sterically congested Schiff base ligands [1]. The 2,4-dimethyl substitution pattern on the pendant phenyl ring introduces controlled steric bulk that can influence the coordination geometry and catalytic activity of resulting metal complexes, providing a tunable parameter for optimizing enantioselectivity and turnover frequency in asymmetric transformations such as cross-coupling and hydrogenation reactions [1][2].

Atroposelective Synthesis of Axially Chiral Biaryls

Biaryl aldehydes bearing ortho-substitution are established precursors for the atroposelective synthesis of axially chiral compounds via desymmetrization and cycloaddition strategies [2]. The 2,4-dimethylphenyl group in 2-(2,4-dimethylphenyl)benzaldehyde provides a sterically differentiated environment around the biaryl axis, which can be exploited in N-heterocyclic carbene (NHC)-catalyzed desymmetrization or transition-metal-catalyzed C–H functionalization to access non-racemic biaryl scaffolds of pharmaceutical and materials relevance [2].

Liquid Crystal and Functional Materials Precursor

U.S. Patent 6,811,832 B2 explicitly identifies ortho-substituted benzaldehydes as valuable intermediates for the preparation of liquid crystalline compounds used in display technologies and optical devices [1]. The specific ortho-substitution pattern and the 2,4-dimethyl substitution on the pendant ring modulate the mesomorphic properties of the final materials, including phase transition temperatures and optical anisotropy [1]. 2-(2,4-Dimethylphenyl)benzaldehyde can serve as a key building block for constructing rod-like or bent-core mesogens with tailored electro-optical characteristics.

Heterocycle Synthesis via Condensation

Biaryl aldehydes synthesized via Suzuki-Miyaura cross-coupling are versatile precursors for a wide range of heterocyclic frameworks, including pyrazoles, isoxazoles, pyrimidines, and quinazolines [3]. The aldehyde group of 2-(2,4-dimethylphenyl)benzaldehyde undergoes condensation with hydrazines, hydroxylamines, and amidines to generate heterocycles bearing the distinctive 2,4-dimethylphenyl biaryl motif. These heterocyclic scaffolds are of significant interest in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and anti-inflammatory agents [3].

Application
Selection Property
Validation Focus
Sterically hindered Schiff base ligands
Ortho-substituted biaryl aldehyde with controlled steric bulk
Coordination geometry and catalytic activity testing
Atroposelective synthesis of axially chiral biaryls
Sterically differentiated biaryl axis from 2,4-dimethylphenyl group
Enantioselectivity and desymmetrization validation
Liquid crystal and functional materials precursor
Ortho-substitution pattern modulating mesomorphic properties
Phase transition and optical anisotropy validation
Heterocycle synthesis via condensation
Biaryl aldehyde reactivity with hydrazines, hydroxylamines, amidines
Scaffold generation and biological activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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